1,2,3-Thiadiazole-5-carboxaldoxime
Description
Properties
CAS No. |
61444-94-8 |
|---|---|
Molecular Formula |
C3H3N3OS |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
(NE)-N-(thiadiazol-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C3H3N3OS/c7-5-2-3-1-4-6-8-3/h1-2,7H/b5-2+ |
InChI Key |
AVDHSMFWZKSJRP-GORDUTHDSA-N |
Isomeric SMILES |
C1=C(SN=N1)/C=N/O |
Canonical SMILES |
C1=C(SN=N1)C=NO |
Related CAS |
71683-08-4 (hydrochloride salt) |
Origin of Product |
United States |
Preparation Methods
Hurd–Mori Cyclization: Foundation of Thiadiazole Formation
The Hurd–Mori reaction remains the most widely employed method for constructing 1,2,3-thiadiazoles. This protocol involves the cyclization of N-substituted hydrazones 1 with thionyl chloride (SOCl₂) or sulfur dichloride (S₂Cl₂), yielding 4,5-disubstituted 1,2,3-thiadiazoles 3 (Scheme 1).
Mechanistic Pathway :
- Hydrazone Activation : The electron-withdrawing group (Z = COOR, SO₂R) on the hydrazone’s N₂ nitrogen facilitates deprotonation, generating a nucleophilic nitrogen.
- Sulfur Incorporation : Thionyl chloride reacts with the hydrazone’s α-carbon, introducing a sulfur atom via electrophilic substitution.
- Cyclization and Aromatization : Intramolecular cyclization forms the thiadiazole ring, followed by elimination of HCl and H₂O to yield the aromatic heterocycle.
Aldoxime Formation: Condensation with Hydroxylamine
Reaction Conditions and Optimization
The aldehyde 5 reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under basic conditions (pH 8–9) to form 1,2,3-thiadiazole-5-carboxaldoxime 7 (Scheme 2).
Key Variables :
- Solvent : Ethanol/water (3:1) balances solubility and reaction efficiency.
- Temperature : Reflux (78°C) accelerates kinetics but risks aldoxime decomposition.
- Stoichiometry : A 1.2:1 molar ratio of NH₂OH·HCl to aldehyde minimizes side products.
Isolation : The sodium salt of 7 precipitates upon addition of NaOH, enabling straightforward purification (83% yield).
Alternative Synthetic Pathways
Pechmann Cycloaddition
Diazoalkanes 8 react with thiocarbonyl compounds 9 to form 1,2,3-thiadiazoles via [3+2] cycloaddition (Scheme 3). While less common for 5-carboxaldehydes, this method offers complementary regioselectivity for complex substrates.
Wolff Heterocyclization
α-Diazo thiocarbonyl compounds 10 undergo thermal or photochemical cyclization to thiadiazoles. This route is advantageous for sterically hindered aldehydes but requires stringent control over diazo stability.
Analytical and Practical Considerations
Spectroscopic Characterization
Challenges and Mitigation
- Aldehyde Oxidation : Over-oxidation to carboxylic acids is minimized using mild oxidizing agents (e.g., MnO₂).
- Byproduct Formation : Chromatographic purification (SiO₂, ethyl acetate/hexane) removes sulfonyl chloride byproducts from Hurd–Mori reactions.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazole-5-carboxaldoxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted thiadiazole derivatives .
Scientific Research Applications
1,2,3-Thiadiazole-5-carboxaldoxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development
Medicine: Investigated for its anticancer properties and potential use in chemotherapy
Industry: Used in the development of new materials with unique properties such as luminescence and magnetism.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-5-carboxaldoxime involves its interaction with various molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with biological targets such as enzymes and receptors. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
A. 3-Methoxy-1,2-thiazole-5-carboxylic acid ()
- Structure : Thiazole ring (one sulfur, one nitrogen) with methoxy (-OCH₃) and carboxylic acid (-COOH) substituents.
- Molecular Weight : 159.17 g/mol.
- Key Features : High purity (≥95%), liquid state, and stability under controlled storage.
- Applications : Used as a building block in pharmaceuticals (e.g., targeting neurological and metabolic disorders) and materials science (enhancing thermal/optical properties).
Comparison :
- Ring System: The thiazole ring (1 sulfur, 1 nitrogen) in 3-Methoxy-1,2-thiazole-5-carboxylic acid contrasts with the thiadiazole ring (1 sulfur, 2 nitrogens) in the target compound.
- Functional Groups : The aldoxime group in 1,2,3-Thiadiazole-5-carboxaldoxime may enable metal coordination, unlike the carboxylic acid in the thiazole derivative.
B. Thiazol-5-ylmethyl Carbamate Derivatives ()
- Structure : Thiazole ring with carbamate (-OCONH₂) and hydroperoxypropan-2-yl substituents.
Comparison :
- Bioactivity : The carbamate group in these derivatives is associated with enzyme inhibition, whereas the aldoxime group in the target compound may favor chelation or redox reactions.
- Synthesis : Thiosemicarbazide and sodium acetate are used in thiadiazole synthesis (), while carbamate derivatives likely require multi-step functionalization.
Q & A
Q. What are the established synthetic routes for preparing 1,2,3-thiadiazole-5-carboxaldoxime derivatives, and what key reagents are involved?
The synthesis of 1,2,3-thiadiazole derivatives often involves cyclization reactions. For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides are reacted in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF with triethylamine to form the thiadiazole core. Key steps include sulfur elimination and purification via column chromatography. Structural confirmation requires ¹H/¹³C NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiadiazole backbone and substituent positions. For example, the oxime group (-CH=N-OH) in 1,2,3-thiadiazole-4-carboxaldehyde oxime (CAS 162640-72-4) can be identified via characteristic proton signals at δ ~8–10 ppm. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .
Q. What physicochemical properties should be prioritized during initial characterization?
Key properties include molecular formula (e.g., C₃H₃N₃OS for 1,2,3-thiadiazole-4-carboxaldehyde oxime), density (~1.5 g/cm³ predicted), and stability under varying pH/temperature. Computational tools (e.g., DFT calculations) can predict electronic properties like HOMO-LUMO gaps, aiding in reactivity assessments .
Advanced Research Questions
Q. How can mechanistic insights into sulfur elimination during thiadiazole synthesis improve reaction yields?
Sulfur elimination during cyclization (e.g., in DMF with triethylamine) involves radical intermediates. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and optimize iodine stoichiometry to minimize byproducts. Kinetic studies under controlled temperatures (e.g., 60–80°C) can reveal rate-limiting steps .
Q. What strategies resolve contradictions in spectroscopic data for thiadiazole derivatives?
Discrepancies in NMR data may arise from tautomerism or impurities. Methodologies include:
Q. How can reaction conditions be optimized to enhance selectivity in thiadiazole functionalization?
Solvent polarity and catalyst choice significantly impact regioselectivity. For instance, DMF stabilizes intermediates in cyclization reactions, while triethylamine facilitates deprotonation. Design of experiments (DoE) approaches, such as response surface methodology (RSM), can systematically optimize variables (e.g., temperature, reagent ratios) .
Q. What methodological frameworks are recommended for evaluating the pharmacological potential of this compound derivatives?
Prioritize in vitro assays to assess antimicrobial or antitumor activity:
- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Cytotoxicity assays : MTT/XTT tests on cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SARs) should correlate substituent effects (e.g., methyl vs. cyclohexyl groups) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
